Product packaging for Ethyl 4-cyano-2-methylbutanoate(Cat. No.:CAS No. 10444-16-3)

Ethyl 4-cyano-2-methylbutanoate

Cat. No.: B3374855
CAS No.: 10444-16-3
M. Wt: 155.19 g/mol
InChI Key: AHCAWPWXVWWKOH-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In modern organic synthesis, the development of efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds is a primary objective. Compounds like Ethyl 4-cyano-2-methylbutanoate, which possess multiple reactive sites, are valuable as they can be manipulated to create a variety of molecular architectures. The presence of a nitrile group, an ester, and a methyl-substituted backbone provides several avenues for chemical transformation. While not a widely commercialized compound, its structure is representative of intermediates used in the synthesis of more complex organic scaffolds.

Significance of Cyanoesters in Contemporary Chemical Science

Cyanoesters, as a class of compounds, are of considerable importance in contemporary chemical science. The cyano group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making cyanoesters versatile precursors. For instance, the reduction of the nitrile can yield valuable diamines, while hydrolysis can provide access to dicarboxylic acids or amino acids, depending on the structure.

The synthetic utility of cyanoesters is evident in their application as key intermediates in the production of various pharmaceuticals. A notable example, though not directly involving this compound, is the use of a related compound, ethyl (R)-4-cyano-3-hydroxybutanoate, as a key chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin. researchgate.net This underscores the importance of the cyanobutyrate framework in medicinal chemistry. Furthermore, cyanoesters are employed in the synthesis of heterocyclic compounds, which are foundational to many drugs and agrochemicals. chemprob.org

Overview of Current Research Trajectories related to this compound

Direct and extensive research on this compound is not prominently featured in publicly available scientific literature. However, based on the reactivity of its functional groups and the research trajectories of structurally similar compounds, several potential areas of investigation can be inferred.

Research into related γ-cyanoesters often focuses on their use as precursors for γ-amino acids and their derivatives, which have significant biological activity. nih.gov For example, the synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester, a key intermediate for statins, has been a subject of considerable research, with various synthetic routes being explored to improve yield and enantioselectivity. researchgate.netgoogle.comsioc-journal.cn These studies often involve multi-step processes including esterification, reduction, and cyanation. researchgate.netsioc-journal.cn

The reactivity of the α-carbon in cyanoesters is another area of active research, particularly in the context of Michael additions and other carbon-carbon bond-forming reactions. The development of catalytic, enantioselective methods for the addition of nucleophiles to α,β-unsaturated cyanoesters is a key focus, aiming to produce chiral molecules with high purity.

Given these trends, it is plausible that future research involving this compound could explore its potential as a precursor for novel heterocyclic compounds, γ-amino acid analogs, or as a substrate in the development of new catalytic methodologies.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C8H13NO2 nih.govnih.gov
Molecular Weight 155.19 g/mol nih.gov
IUPAC Name This compound nih.govnih.gov
CAS Number 13096128 nih.gov
Canonical SMILES CCC(C)C(C#N)C(=O)OCC nih.gov

Spectroscopic Data

Spectroscopic Data for Ethyl 2-cyano-3-methylbutanoate
¹³C NMR
Instrument: Jeol GX-400
GC-MS
NIST Number: 289294
Library: Main library
m/z Top Peak: 68
m/z 2nd Highest: 85
m/z 3rd Highest: 28
IR Spectra
Vapor Phase IR Spectra available from SpectraBase.
Source: PubChem CID 254668 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B3374855 Ethyl 4-cyano-2-methylbutanoate CAS No. 10444-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-cyano-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-11-8(10)7(2)5-4-6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCAWPWXVWWKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Cyano 2 Methylbutanoate

Nucleophilic Reactivity of the Cyano and Ester Functionalities

The presence of both a cyano and an ester group in Ethyl 4-cyano-2-methylbutanoate provides two primary sites for nucleophilic attack. The reactivity of these sites is influenced by the electronic effects of the neighboring groups and the reaction conditions employed.

Nucleophilic Addition Reactions

The carbon atom of the cyano group is electrophilic and susceptible to nucleophilic addition. Similarly, the carbonyl carbon of the ester group can be targeted by nucleophiles. The cyano group can participate in nucleophilic addition reactions, which can influence various biochemical processes. nih.gov For instance, in the presence of strong nucleophiles like Grignard reagents or organolithium compounds, addition to the nitrile can lead to the formation of ketones after hydrolysis of the intermediate imine. While specific studies on this compound are not extensively documented in this context, the general reactivity of nitriles suggests this pathway is viable.

The ester functionality can also undergo nucleophilic attack. For example, reaction with ammonia (B1221849) can lead to the corresponding amide, cyanoacetamide, which can be further dehydrated to malononitrile. researchgate.net

Hydrolysis Pathways (Ester and Nitrile)

Both the ester and the nitrile functionalities of this compound can be hydrolyzed under acidic or basic conditions. The hydrolysis of the ester group, known as saponification under basic conditions, yields the corresponding carboxylate salt and ethanol (B145695). researchgate.net Acid-catalyzed hydrolysis, the reverse of esterification, produces the carboxylic acid and ethanol. researchgate.netnih.gov This reaction is reversible, and to achieve complete hydrolysis, a large excess of water is typically used. nih.gov

The nitrile group can also be hydrolyzed to a carboxylic acid or an amide. This process generally requires more forcing conditions than ester hydrolysis. The hydrolysis of both functional groups is a critical consideration in synthetic design, as the reaction conditions can be tuned to selectively hydrolyze one group over the other, offering a pathway to various derivatives.

Electrophilic Transformations and Derivatization Strategies

Derivatization strategies often focus on modifying the ester or cyano group. For instance, the ester can be converted to an amide by reaction with an amine. researchgate.net Additionally, the development of specialized coupling reagents has enabled the use of cyano-containing esters in more complex transformations like peptide synthesis. acs.org

Participation in Cascade and Multicomponent Reactions

The bifunctional nature of this compound and its derivatives makes them excellent candidates for cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single synthetic operation. These reactions are highly efficient and allow for the rapid construction of complex molecular architectures.

One notable example is the Guareschi-Thorpe reaction, which is used for the synthesis of substituted pyridines. nih.govrsc.org This reaction involves the condensation of a cyanoacetate (B8463686) with a 1,3-dicarbonyl compound in the presence of ammonia or an ammonium (B1175870) salt. nih.govrsc.org Ethyl cyanoacetate and its derivatives are key starting materials in this reaction, highlighting the potential for this compound to participate in similar transformations to yield highly substituted pyridine (B92270) scaffolds.

Furthermore, cyano-containing esters are widely used in the synthesis of pyranopyrazole derivatives through four-component reactions involving hydrazine, a β-ketoester, and an aldehyde. nih.govresearchgate.netresearchgate.netsciensage.info These reactions often proceed with high efficiency and can be catalyzed by a variety of catalysts, including environmentally friendly options. researchgate.netsciensage.info The general mechanism involves a series of condensation and cyclization steps to afford the final heterocyclic product. scielo.org.mx

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies. This involves studying both the kinetic and thermodynamic aspects of the reaction pathways.

Kinetic and Thermodynamic Aspects of Reactivity

In many reactions involving bifunctional compounds like this compound, the concept of kinetic versus thermodynamic control is important. This principle dictates the product distribution when competing reaction pathways lead to different products. The kinetic product is the one that is formed faster due to a lower activation energy, while the thermodynamic product is the more stable one. nih.gov Reaction conditions such as temperature and reaction time can be manipulated to favor one product over the other. For example, lower temperatures and shorter reaction times often favor the kinetic product, while higher temperatures and longer reaction times allow the system to reach equilibrium and favor the thermodynamic product. nih.gov

Role of Intermediates in Reaction Progression

The reactivity of this compound and the progression of its reactions are critically dependent on the formation and subsequent transformation of key intermediate species. Mechanistic studies, primarily focused on analogous chemical transformations, reveal a cascade of reactions where each intermediate plays a distinct role in the formation of the final product. The synthesis of 3-substituted glutaric acids, a common application of related cyanoesters, provides a well-studied framework for understanding these processes. This pathway typically involves a Knoevenagel condensation followed by a Michael addition, leading to the formation of a dimalonate intermediate, which then undergoes hydrolysis and decarboxylation.

The initial step in many reactions involving compounds structurally similar to this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. Current time information in Bangalore, IN.researchgate.netorganicchemistrytutor.comresearchgate.net The intermediate formed in this step is a crucial α,β-unsaturated system, which is highly susceptible to subsequent nucleophilic attack.

The final stages of the reaction sequence involve the hydrolysis of the ester and cyano groups of the dimalonate intermediate, followed by decarboxylation. beilstein-journals.orgmasterorganicchemistry.com The hydrolysis is typically carried out under acidic or basic conditions and converts the ester and nitrile functionalities into carboxylic acid groups. The resulting polysubstituted acid is often unstable and readily undergoes decarboxylation upon heating to yield the more stable 3-substituted glutaric acid. beilstein-journals.org The mechanism of decarboxylation of such β-keto acids and malonic acids proceeds through a cyclic transition state, leading to the elimination of carbon dioxide.

Detailed research into the synthesis of 3-substituted glutaric acids highlights the importance of each intermediate in the reaction pathway. The yields and reaction conditions for the formation of these intermediates have been a subject of investigation.

Table 1: Intermediates in the Synthesis of 3-Arylsubstituted Glutaric Acids

Aldehyde ReactantIntermediate: 2-Substituted Tetraethyl Propane TetracarboxylateFinal Product: 3-Arylsubstituted Glutaric AcidOverall Yield (%)Reference
BenzaldehydeTetraethyl 2-phenylpropane-1,1,3,3-tetracarboxylate3-Phenylglutaric acid73 beilstein-journals.org
4-ChlorobenzaldehydeTetraethyl 2-(4-chlorophenyl)propane-1,1,3,3-tetracarboxylate3-(4-Chlorophenyl)glutaric acid68 beilstein-journals.org
4-MethoxybenzaldehydeTetraethyl 2-(4-methoxyphenyl)propane-1,1,3,3-tetracarboxylate3-(4-Methoxyphenyl)glutaric acid65 beilstein-journals.org
2-NaphthaldehydeTetraethyl 2-(naphthalen-2-yl)propane-1,1,3,3-tetracarboxylate3-(Naphthalen-2-yl)glutaric acid50 beilstein-journals.org

The synthesis of 3-alkyl substituted glutaric acids follows a similar mechanistic pathway, although reaction conditions may be adjusted to optimize yields.

Table 2: Intermediates in the Synthesis of 3-Alkylsubstituted Glutaric Acids

Aldehyde ReactantIntermediate: Knoevenagel Condensation ProductFinal Product: 3-Alkylsubstituted Glutaric AcidOverall Yield (%)Reference
IsobutyraldehydeDiethyl 2-(2-methylpropylidene)malonate3-Isopropylglutaric acid55 beilstein-journals.org
PivaldehydeDiethyl 2-(2,2-dimethylpropylidene)malonate3-tert-Butylglutaric acid58 beilstein-journals.org

Advanced Spectroscopic and Analytical Methodologies in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 4-cyano-2-methylbutanoate in solution.

Detailed ¹H and ¹³C NMR data for this compound is not widely available in the public domain. However, based on its known structure, predicted chemical shifts can be estimated.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (ester)~1.2Triplet3H
CH₃ (C2-methyl)~1.3Doublet3H
CH₂ (C3)~1.9-2.1Multiplet2H
CH₂ (C4)~2.4Triplet2H
CH (C2)~2.6-2.8Multiplet1H
OCH₂ (ester)~4.1Quartet2H

Predicted ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (ester)~14
CH₃ (C2-methyl)~16
C3~30
C4~18
C2~35
OCH₂ (ester)~61
CN~119
C=O (ester)~173

While specific experimental data for this compound is not available, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity established from 1D NMR. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical for determining the stereochemistry at the C2 chiral center and for studying the preferred conformations of the molecule in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic functional groups present in this compound.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (nitrile)2240 - 2260
C=O (ester)1730 - 1750
C-O (ester)1000 - 1300
C-H (alkane)2850 - 3000

Specific experimental IR and Raman spectra for this compound are not readily found in published literature.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to confirm the molecular weight of this compound and to gain insight into its structural features through analysis of its fragmentation patterns.

Expected Mass Spectrometric Data:

AnalysisExpected Value
Molecular Ion (M⁺)m/z 155
Major FragmentsFragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage adjacent to the carbonyl and cyano groups.

Detailed experimental mass spectra and fragmentation pathway analyses for this specific compound are not widely documented.

Chiral Analysis Techniques (e.g., HPLC, GC-MS) for Enantiomeric and Diastereomeric Purity Determination

Since this compound possesses a chiral center at the second carbon (C2), it can exist as a pair of enantiomers. Chiral analysis techniques are essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or diastereomeric excess (de) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral stationary phase would be the methods of choice for this analysis. However, specific chiral separation methods and chromatograms for this compound have not been reported in the available literature.

Hyphenated Techniques in Reaction Monitoring and Product Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are invaluable for real-time monitoring of reactions that synthesize or modify this compound. Techniques such as GC-MS and LC-MS (Liquid Chromatography-Mass Spectrometry) would allow for the simultaneous separation of reactants, intermediates, products, and byproducts, while providing mass information for their identification. This is crucial for optimizing reaction conditions and for the comprehensive characterization of the final product. There is no specific literature available detailing the use of hyphenated techniques for this particular compound.

Computational and Theoretical Investigations of Ethyl 4 Cyano 2 Methylbutanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are pivotal in understanding the intrinsic properties of ethyl 4-cyano-2-methylbutanoate at the atomic level.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules like this compound. researchgate.net DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with basis sets like 6-311G(d,p), are frequently employed to perform geometry optimization and calculate electronic properties. materialsciencejournal.org

For this compound, DFT calculations can elucidate the distribution of electron density, which is crucial for understanding its chemical behavior. The presence of electron-withdrawing groups, the nitrile (C≡N) and the ester (COOEt), significantly influences the molecule's electronic properties. DFT calculations can quantify this influence by mapping the molecular electrostatic potential (MEP). The MEP surface visually represents the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netnih.gov

Key parameters derived from DFT calculations that help in predicting reactivity include global reactivity descriptors. These are often calculated to provide a general measure of the molecule's stability and reactivity.

Table 1: Calculated Global Reactivity Descriptors for this compound

Parameter Symbol Definition Predicted Significance
Chemical Hardness η A measure of resistance to change in electron distribution. A higher value suggests greater stability.
Electronic Chemical Potential µ The escaping tendency of electrons from an equilibrium system. A more negative value indicates a better electron acceptor.

This table is generated based on the general principles of DFT and its application to organic molecules; specific values would require dedicated computational studies.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govaimspress.com

In this compound, the HOMO is expected to be localized on the regions with higher electron density, potentially involving the non-bonding electrons of the oxygen atoms in the ester group. Conversely, the LUMO is likely to be centered on the electron-deficient carbons of the nitrile and carbonyl groups, which are susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties of this compound

Parameter Description Predicted Energy (eV) Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital - Indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital - Indicates electron-accepting ability.

Note: The specific energy values in this table are illustrative and would be determined through quantum chemical calculations.

This compound possesses several single bonds around which rotation can occur, leading to various conformers with different energies. Conformational analysis is essential for understanding the molecule's preferred three-dimensional structure, which in turn influences its reactivity and physical properties.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating specific dihedral angles. This process allows for the identification of local energy minima, corresponding to stable conformers, and transition states that connect them. The results are often visualized as a conformational energy landscape. For this compound, key rotations would include the C-C bonds in the butyl chain and the C-O bond of the ethyl ester group.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation could be performed to study its dynamic behavior in a solvent, such as water or an organic solvent. This would provide information on:

Solvation: How the solvent molecules arrange around the solute and the strength of these interactions.

Conformational Dynamics: The transitions between different conformers and the flexibility of the molecule in solution.

Transport Properties: Diffusion coefficients and other properties related to the molecule's movement in a medium.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental spectra for validation of both the computational model and the experimental interpretation. materialsciencejournal.org

For this compound, DFT calculations can predict vibrational frequencies (Infrared and Raman spectra), and time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). materialsciencejournal.org The calculated vibrational frequencies corresponding to the stretching of the C≡N and C=O bonds are particularly important for confirming the presence of these functional groups. Similarly, NMR chemical shifts can be calculated and compared with experimental data to aid in structural elucidation.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted Value Experimental Value
IR Spectroscopy C≡N stretch (cm-1) ~2240-2260 ~2250
IR Spectroscopy C=O stretch (cm-1) ~1730-1750 ~1740
13C NMR C≡N carbon (ppm) ~115-120 ~118

This table presents expected values based on typical functional group absorptions and chemical shifts; actual values would be derived from specific computational and experimental studies.

Structure-Reactivity Relationship Studies via Computational Models

By integrating the insights gained from various computational models, a comprehensive understanding of the structure-reactivity relationship of this compound can be developed.

For instance, the MEP map generated from DFT calculations can identify the most probable sites for nucleophilic attack (positive potential regions) and electrophilic attack (negative potential regions). researchgate.net The HOMO-LUMO analysis further refines this by indicating the orbitals involved in such reactions. Conformational analysis ensures that the most stable and likely reactive conformer is being considered.

These computational models can be used to study hypothetical reaction mechanisms, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound. This predictive power is invaluable for designing new synthetic routes and understanding the molecule's role in more complex chemical systems.

Applications As a Versatile Synthetic Intermediate and Reagent

Precursor in the Synthesis of Complex Organic Molecules

The compound's bifunctional nature, containing both an electrophilic ester carbonyl and a nucleophilic/electrophilic cyano group, makes it an ideal starting point for synthesizing more elaborate organic structures. The alkyl chain can also be modified, further expanding its synthetic potential.

The cyanoacetate (B8463686) moiety, which is the core of ethyl 4-cyano-2-methylbutanoate, is a classic and powerful building block for the synthesis of nitrogen-containing heterocycles. These ring systems are foundational to many pharmaceuticals, agrochemicals, and functional materials. nih.gov The nitrile and the adjacent methylene (B1212753) group (activated by both the nitrile and the ester) can participate in a variety of condensation and cyclization reactions.

Research has extensively documented the use of similar cyanoacetate esters in multicomponent reactions to form a diverse array of heterocycles. For instance, they are key reactants in the synthesis of pyridines, pyrimidines, and imidazolidines. nih.gov These reactions often proceed through an initial Knoevenagel or Michael addition followed by an intramolecular cyclization, leveraging the reactivity of the cyano group. The ability to generate such valuable heterocyclic cores underscores the importance of cyano-ester building blocks in synthetic chemistry.

Table 1: Examples of Heterocycles Synthesized from Cyanoacetate Precursors

Heterocycle Class Synthetic Strategy Relevance
Pyridines / Dihydropyridines Hantzsch-type reactions or multicomponent condensation with aldehydes and ammonia (B1221849)/ammonium (B1175870) acetate (B1210297). Core structures in pharmaceuticals and agrochemicals.
Pyrimidines / Dihydropyrimidinones Biginelli reaction with aldehydes and urea/thiourea (B124793). Exhibit a wide range of biological activities including antiviral and antitumor properties. nih.gov
Imidazolidines / Imidazolidinones Copper-catalyzed reaction of related aziridines with imines and isocyanates. Important scaffolds in medicinal chemistry. nih.gov
Pyrrolidines Oxidative ring contraction from piperidine (B6355638) moieties, showcasing transformations of related N-heterocycles. Prevalent in natural products and biologically active alkaloids. nih.gov

The creation of specific stereoisomers is critical in drug development, where only one enantiomer or diastereomer may have the desired therapeutic effect. Cyano-ester compounds structurally similar to this compound serve as crucial intermediates in stereoselective synthesis, allowing for precise control over the three-dimensional arrangement of atoms. youtube.com

One key strategy involves attaching a chiral auxiliary to the molecule. For example, in asymmetric Diels-Alder reactions, chiral (E)-2-cyanocinnamates, which share the α-cyano ester motif, are used to synthesize chiral cycloadducts with high diastereoselectivity. These cycloadducts can then be converted into enantiomerically pure α-amino acids, which are compounds of significant biological interest.

Another powerful example is the use of Ethyl (R)-4-Cyano-3-hydroxybutanoate in stereodivergent synthesis. This chiral starting material allows for the controlled synthesis of all four possible stereoisomers of diethyl 4-hydroxyphosphopipecolate, a complex heterocyclic compound. This demonstrates how a chiral cyano-ester can be strategically manipulated to access a full set of stereoisomers, which is invaluable for studying structure-activity relationships.

Table 2: Research Findings in Stereoselective Synthesis Using Cyano-Ester Analogs

Research Focus Starting Material Class Key Transformation Resulting Compounds
Asymmetric Diels-Alder Reactions Chiral (E)-2-cyanocinnamates TiCl4-mediated cycloaddition with butadiene Chiral cycloadducts, precursors to enantiopure 1-amino-2-phenyl-1-cyclohexanecarboxylic acids
Stereodivergent Synthesis Ethyl (R)-4-Cyano-3-hydroxybutanoate Multi-step synthesis involving cyclization and functional group manipulation The four stereoisomers of diethyl 4-hydroxyphosphopipecolate

Role in Agrochemical Research and Development

While direct application of this compound in commercial agrochemicals is not prominently documented, its role as a precursor to nitrogen-containing heterocycles is highly relevant to the field. A significant percentage of modern fungicides, herbicides, and insecticides are built upon heterocyclic scaffolds. nih.gov The synthesis of C4-(hetero)aryl pyridine (B92270) derivatives, for example, is crucial for developing new agrochemicals, and these pyridines can be generated from precursors containing the cyano functional group. nih.gov Therefore, the value of this compound lies in its potential to serve as a starting material for the discovery and development of novel crop protection agents.

Utility in Materials Science Applications

The utility of this compound in materials science stems from its role as a precursor to functional molecules and polymers. Nitrogen-containing heterocycles, which can be synthesized from cyano-esters, are integral to the development of advanced materials such as:

Dyes and Pigments: The extended π-systems in many heterocyclic compounds make them suitable for use as dyes.

Functional Materials: Pyridine derivatives are explored for their use in functional materials, leveraging their electronic properties. nih.gov

Furthermore, the cyano and ester groups can participate in polymerization reactions, offering a pathway to specialty polymers with tailored properties.

Design and Synthesis of Specialized Reagents for Organic Transformations

The fundamental structure of an α-cyano ester can be elaborated to create highly specialized reagents for complex organic reactions. The electron-withdrawing nature of both the cyano and ester groups enhances the acidity of the α-proton, making it a site for further functionalization.

A prime example of a specialized reagent derived from this structural class is (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate. This compound is a modified Yamaguchi reagent, designed specifically for carrying out esterification, amidation, and peptide synthesis with a high degree of stereochemical control.

Esterification and amidation are among the most fundamental reactions in organic synthesis, essential for creating natural products, pharmaceuticals, and polymers. A major challenge in these reactions, especially when dealing with chiral molecules like amino acids, is preventing racemization (the loss of stereochemical purity). This modified Yamaguchi reagent effectively activates a carboxylic acid, allowing it to react with an alcohol or amine to form an ester or amide, respectively, without scrambling the stereocenter. Its development showcases how the ethyl cyanoacetate core can be transformed into a sophisticated tool for advanced, racemization-free synthesis.

Table 3: Applications of a Specialized Reagent Derived from an Ethyl Cyanoacetate Core

Reagent (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate
Class Modified Yamaguchi Reagent
Key Feature Suppresses racemization during coupling reactions.
Primary Applications Enantioselective Esterification
Enantioselective Thioesterification
Enantioselective Amidation
Peptide Synthesis (both solid-phase and solution-phase)

Use in Peptide Synthesis Methodologies

Peptide synthesis is a critical process in biochemistry and pharmaceutical development, relying on a variety of reagents to facilitate the formation of amide bonds between amino acids. While numerous cyano-containing compounds are utilized in this field, often as coupling agents or for protecting group strategies, there is no specific information available in the reviewed literature or patents that documents the use of this compound in any peptide synthesis methodologies.

Analytical Reagent Applications in Chemical Analysis

In the realm of chemical analysis, reagents are essential for derivatization, detection, and quantification of target analytes. The functional groups present in this compound, namely the nitrile and ester groups, could theoretically be exploited for such purposes. However, a comprehensive search of scientific resources indicates that this compound is not currently utilized as an analytical reagent in any documented chemical analysis applications.

Q & A

Q. What are the established synthetic routes for Ethyl 4-cyano-2-methylbutanoate?

this compound can be synthesized via nucleophilic substitution, where a halogen atom (e.g., bromine) in a precursor ester is replaced by a cyano group. For example, reacting Ethyl 4-bromo-2-methylbutanoate with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature (60–80°C) ensures efficient substitution while preserving the ester functionality. Acid-catalyzed esterification of 4-cyano-2-methylbutanoic acid with ethanol is another viable route .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the ester group (δ ~4.1 ppm for -OCH₂CH₃ and δ ~1.3 ppm for -CH₃) and cyano group proximity.
  • IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ≈ 155 for [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves structural ambiguities; software like SHELXL refines atomic positions .

Q. What safety precautions are essential when handling this compound?

Use nitrile gloves, goggles, and a fume hood to avoid inhalation or skin contact. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Consult safety data sheets (SDS) for specific storage guidelines (e.g., dark, cool conditions to prevent degradation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

To minimize racemization:

  • Use non-polar solvents (e.g., toluene) at low temperatures (<0°C).
  • Employ chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of precursor ketones.
  • Enzymatic catalysis (e.g., lipases) can selectively hydrolyze undesired enantiomers .

Q. How can conflicting crystallographic data for this compound be resolved?

Discrepancies arise from twinned crystals or poor diffraction resolution. Solutions include:

  • Re-collecting data at higher resolution or lower temperature (100 K).
  • Using twin refinement in SHELXL and validating with R-factor metrics.
  • Cross-referencing with spectroscopic data (e.g., NMR coupling constants) to confirm bond geometries .

Q. What strategies are employed to study the compound’s bioactivity in enzyme inhibition assays?

  • Kinetic Analysis : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition by varying substrate concentrations.
  • Molecular Docking : Computational models (e.g., AutoDock) predict interactions between the cyano group and enzyme active sites.
  • SAR Studies : Modifying the ester or cyano groups identifies pharmacophoric motifs critical for activity .

Q. How does the cyano group influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing cyano group increases the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the methyl group may reduce reactivity. Solvent effects (e.g., DMF vs. THF) and temperature modulation balance these factors .

Methodological Considerations

Q. What analytical workflows validate synthetic intermediates of this compound?

  • HPLC-PDA : Monitors reaction progress and purity (>95%).
  • TLC with UV/iodine staining : Tracks intermediate formation (Rf values vs. standards).
  • GC-MS : Detects volatile byproducts (e.g., unreacted ethanol or HCN traces) .

Q. How are computational methods applied to predict the compound’s physicochemical properties?

  • DFT Calculations : Estimate dipole moments and electrostatic potentials for solubility predictions.
  • Molecular Dynamics Simulations : Model diffusion coefficients in solvent systems (e.g., water/ethanol mixtures) .

Q. What protocols mitigate ester hydrolysis during prolonged storage?

  • Store under anhydrous conditions (molecular sieves) at -20°C.
  • Avoid exposure to acidic/basic environments.
  • Use stabilizers (e.g., BHT) to prevent oxidative degradation .

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Ethyl 4-cyano-2-methylbutanoate
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Ethyl 4-cyano-2-methylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.